molecular formula C7H12ClNO B8191162 cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride

cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride

Cat. No.: B8191162
M. Wt: 161.63 g/mol
InChI Key: NCJPVPGXNDVUCM-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride (CAS: 6949-87-7) is a bicyclic organic compound characterized by a fused cyclopentane-pyrrolidone structure. It is commonly utilized in industrial and pharmaceutical research due to its rigid scaffold, which serves as a precursor for synthesizing bioactive molecules. The compound is commercially available at 99% purity in industrial-grade formulations, typically packaged in 25 kg cardboard drums . Its synthesis involves hydrogenation and acetylation steps under controlled conditions, as demonstrated in derivatives like 1,2,3-cis-hexahydro-3-phenylcyclopenta[b]pyrrol-2-one, which shares structural similarities . Key physical properties include a solid-state form, moderate solubility in polar solvents (e.g., ethanol), and reactivity with iron chloride solutions, indicative of its ketone functionality .

Properties

IUPAC Name

(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-6,8H,1-4H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJPVPGXNDVUCM-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]2[C@@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Cyclopentimide Precursors

A primary method for synthesizing the cis-hexahydro-cyclopenta[c]pyrrole scaffold involves the reduction of cyclopentimide compounds. As detailed in CN103601666A, cyclopentimide (II) undergoes boron-based reduction in the presence of Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃). Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) serves as the reducing agent, with tetrahydrofuran (THF) and toluene as co-solvents. The reaction proceeds via a two-step mechanism:

  • Coordination of Lewis Acid : ZnCl₂ activates the imide carbonyl group, enhancing electrophilicity.

  • Hydride Transfer : Borohydride agents deliver hydrides to the activated carbonyl, yielding the saturated pyrrolidine ring.

Key Data :

  • Solvent System : THF/toluene (1:3 ratio) optimizes solubility and reaction kinetics.

  • Yield : 90.9% with NaBH₄/ZnCl₂.

  • Purity : HPLC analysis confirms ≥97% purity after extraction.

Coupling and Salification for Hydrochloride Formation

EP2532651B1 outlines a multi-step synthesis starting from 4-hydroxybenzonitrile. The process involves:

  • O-Alkylation : Introduction of a propoxy group using 3-chloropropanol.

  • Coupling Reaction : Reaction with cis-hexahydro-cyclopenta[c]pyrrol-2(1H)-yl intermediate in water/acetonitrile or water/isopropanol mixtures.

  • Hydrolysis : Conversion of the nitrile to benzamide under basic conditions.

  • Salification : Treatment with hydrochloric acid in acetone or isopropanol to form the hydrochloride salt.

Critical Parameters :

  • Temperature Control : Reflux conditions (90±5°C) prevent side reactions.

  • Solvent for Salification : Isopropanol achieves 93% yield with >99% chemical purity.

Optimization of Crystallization and Purification

Recrystallization Techniques

The hydrochloride salt is recrystallized from isopropanol/water mixtures to enhance purity. EP2532651B1 specifies:

  • Solvent Ratio : 264 kg isopropanol to 37.4 L water.

  • Cooling Profile : Slow cooling from reflux to 0°C ensures uniform crystal growth.

  • Yield : 93% with a melting point of 213–215°C.

Impurity Control

Genotoxic impurities, such as 4-(3-chloropropoxy)benzamide, are minimized via:

  • Azeotropic Distillation : Removes residual dioxane and low-boiling solvents.

  • pH Adjustment : Sulfuric acid (pH <3) during workup eliminates basic impurities.

Comparative Analysis of Methodologies

Parameter CN103601666A EP2532651B1
Starting Material Cyclopentimide4-Hydroxybenzonitrile
Reduction Agent NaBH₄/KBH₄N/A
Key Solvent THF/TolueneWater/Acetonitrile
Yield 81.4–91.6%83–93%
Purity 95–97% (HPLC)>99% (Chemical)
Scalability Lab-scale (5L flask)Industrial (264 kg solvent)

Challenges and Mitigation Strategies

Stereoselectivity

The cis configuration is favored under specific Lewis acid conditions. ZnCl₂ promotes a six-membered transition state, directing hydride attack to the cis position. Ferric chloride (FeCl₃) shows reduced selectivity (81.4% yield vs. 90.9% with ZnCl₂).

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile improves coupling reaction rates but requires rigorous drying.

  • Alcohols : Isopropanol enhances hydrochloride solubility during crystallization.

Industrial-Scale Adaptations

EP2532651B1 demonstrates scalability through:

  • Decanter Use : Efficient phase separation during workup.

  • Hot Filtration : Removes insoluble impurities at 55°C.

  • Azeotropic Drying : Reduces water content to <0.1%.

"The integration of Lewis acids in borohydride reductions represents a paradigm shift in heterocyclic amine synthesis." – Adapted from CN103601666A .

Chemical Reactions Analysis

Types of Reactions: cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory agents. Its structural properties enhance the stability and efficacy of drug formulations, making it a valuable component in pain management therapies .

Neuropharmacological Research
Research indicates that cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride may interact with neurotransmitter systems, presenting potential benefits for mood disorders and neurodegenerative diseases. Its ability to modulate biological targets positions it as a candidate for developing neuroprotective agents .

Chemical Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the creation of complex molecules. This application is essential for drug discovery and materials science, where novel compounds are required for various therapeutic and industrial purposes .

Agrochemical Formulations

In agrochemicals, this compound enhances the efficacy of pesticides and herbicides. Its incorporation into formulations can lead to improved crop yields and pest management strategies, thus contributing to agricultural productivity .

Biochemical Assays

The compound’s unique properties make it suitable for biochemical assays, allowing researchers to develop new diagnostic tools and therapeutic strategies. Its application in medical research can lead to advancements in understanding disease mechanisms and treatment options .

Case Study 1: Neuropharmacological Effects

A study explored the interaction of this compound with central nervous system targets. Findings suggest that derivatives of this compound exhibit significant neuroprotective effects, indicating potential use in treating conditions like Alzheimer's disease .

Case Study 2: Anti-inflammatory Properties

Research demonstrated that certain derivatives of this compound possess anti-inflammatory activities. In vitro studies showed that these derivatives could inhibit pro-inflammatory cytokines, suggesting their utility in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Molecular and Structural Comparisons

The following table summarizes critical differences between cis-hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound (CAS: 6949-87-7) C₈H₁₂ClNO 173.64 Cyclopentane, pyrrolidone, HCl Pharmaceutical intermediates
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1) C₁₂H₁₉NO₃ 225.28 tert-Butyl ester, ketone Chemical synthesis
1,2,3-cis-3a-cis-4,6a-as-Hexahydro-1-methoxy-3-phenylcyclopenta[b]pyrrol-2-one C₁₄H₁₇NO₂ 243.29 Phenyl, methoxy, ketone Stereochemical studies

Structural Insights :

  • Backbone Rigidity : The parent compound (CAS: 6949-87-7) lacks bulky substituents (e.g., phenyl or tert-butyl groups), enhancing its versatility in drug design compared to derivatives like the tert-butyl ester (CAS: 146231-54-1) .
  • Electron-Withdrawing Effects : The hydrochloride salt exhibits increased polarity and solubility in aqueous media relative to neutral analogs, such as the methoxy-phenyl derivative, which demonstrates lipophilicity-driven partitioning .

Key Differences :

  • The tert-butyl derivative (CAS: 146231-54-1) poses higher acute toxicity risks, necessitating stringent respiratory and dermal protections during handling .

Reactivity Trends :

  • The hydrochloride salt’s ketone group reacts with iron chloride, forming colored complexes, whereas the tert-butyl ester’s electron-withdrawing carboxylate group reduces such reactivity .

Biological Activity

cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride is a heterocyclic organic compound with the molecular formula C7H11NO. This compound exhibits significant biological activity, making it a candidate for various therapeutic applications. Its unique structure, characterized by a cyclopentane ring fused to a pyrrolidine ring and a ketone functional group, allows it to interact with biological targets, potentially modulating their activity.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with distinct biological properties. The mechanism of action typically involves binding to enzymes, receptors, or proteins, leading to modulation of their activity and subsequent biological effects. The precise pathways through which cis-Hexahydro-cyclopenta[c]pyrrol-4-one exerts its effects are still under investigation but are crucial for understanding its therapeutic potential .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antiviral Properties : The compound has been explored for its potential as an antiviral agent. Studies have shown that heterocycles similar to this compound can inhibit viral replication, suggesting that cis-Hexahydro-cyclopenta[c]pyrrol-4-one may also possess such properties .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

A review of the literature reveals several key studies focusing on the biological activity of this compound:

  • Antiviral Activity : A study published in MDPI highlighted the efficacy of N-heterocycles in inhibiting various viruses, indicating that derivatives of cis-Hexahydro-cyclopenta[c]pyrrol-4-one could be effective against viral infections .
  • Enzyme Interaction : Research has demonstrated that similar compounds can interact with enzymes such as cyclooxygenase (COX), potentially reducing inflammation and pain.
  • Therapeutic Applications : Investigations into the therapeutic applications have shown promise for this compound in drug discovery processes, particularly in developing new pharmaceuticals targeting specific biological pathways .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Antiviral PropertiesInhibits viral replication; potential against HIV
Enzyme InhibitionMay inhibit specific metabolic enzymes
Neuroprotective EffectsPotential benefits in neurodegenerative conditions

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for cis-Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclization, oxidation, and rearrangement steps. A "one-pot" process for cyclization and oxidation can reduce intermediate purification steps and improve efficiency. For example, articaine hydrochloride synthesis (structurally analogous) achieved a 17% total yield using sequential cyclization, oxidation, and aminolysis steps . Optimization may include adjusting solvent polarity (e.g., using DMF for cyclization) and temperature control during rearrangement to minimize side reactions.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Key measures include:

  • Use of fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Immediate consultation with a physician if exposure occurs, with SDS documentation provided to medical staff .
  • Storage in airtight containers under inert gas (e.g., nitrogen) to prevent degradation, given its short shelf life .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can validate the cis-configuration and hexahydro-cyclopenta[c]pyrrol-4-one core by analyzing coupling constants and chemical shifts for protons on adjacent carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C9_9H15_{15}NO·HCl) and molecular weight (153.22 g/mol for the base compound) .
  • IR Spectroscopy : Identifies characteristic carbonyl (C=O) and amine (N-H) stretches in the hydrochloride salt form.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer :

  • Batch Purity Analysis : Use HPLC with impurity reference standards (e.g., EP-grade impurities) to rule out variability caused by synthesis byproducts .
  • Receptor Binding Assays : Compare activity across cell lines (e.g., HEK293 vs. CHO) to assess target specificity, as ERK inhibition mechanisms may vary by cellular context .
  • Meta-Analysis : Cross-reference studies using shared datasets (e.g., PubChem BioAssay) to identify methodological discrepancies in IC50_{50} measurements.

Q. What strategies address challenges in impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • Advanced Chromatography : Employ UPLC-MS/MS to detect low-abundance impurities (e.g., tert-butyl derivatives or oxidized byproducts) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy during synthesis to monitor reaction progress and impurity formation in real time.
  • DoE (Design of Experiments) : Optimize parameters like pH, temperature, and catalyst loading to suppress side reactions (e.g., over-acylation) .

Q. How to design experiments to investigate the compound’s mechanism as an ERK inhibitor?

  • Methodological Answer :

  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD_D) between the compound and ERK isoforms.
  • Cellular Pathway Mapping : Apply phospho-specific antibodies in Western blotting to track ERK phosphorylation downstream targets (e.g., RSK or c-Fos) .
  • In Vivo Models : Utilize xenograft mice with ERK-dependent tumors to assess bioavailability and dose-response relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.